methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound contains several functional groups, including a furan ring, a sulfamoyl group, and a carbamate group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are often used in pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, along with the attached sulfamoyl and carbamate groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring, which could undergo reactions such as electrophilic aromatic substitution. The sulfamoyl and carbamate groups might also participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Carbamate Modifications : The modifications of carbamates, including hydrolysis, oxidation, and conjugation, have been extensively studied, indicating their versatile reactivity and potential for creating a variety of derivatives. These transformations are crucial for understanding the reactivity of carbamate compounds and exploring their applications in developing new materials, sensors, or biological probes (Knaak, 1971).
Chemical Modifications and Applications
Chemical Modification and Corrosion Inhibition : Raphael Palayoor et al. (2017) investigated the corrosion inhibition efficiency of heterocyclic semicarbazones on carbon steel, highlighting the potential of carbamate derivatives in protecting metals against corrosion. This application is particularly relevant in industrial settings, where carbamate chemistry can offer solutions to material degradation problems (Raphael Palayoor, Kakkassery, Kanimangalath, & Varghese, 2017).
Sulfonamide Hybrids and Antimicrobial Activity : Hussein (2018) synthesized novel sulfonamide carbamates, demonstrating their potent antimicrobial activities. This suggests the potential of methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate derivatives as templates for developing new antimicrobial agents, offering a pathway to combat resistant bacterial strains (Hussein, 2018).
Green Chemistry and Sustainable Applications
Carbon Recycling to Chemical Products : Yalfani et al. (2015) explored the synthesis of methyl N-phenyl carbamate from aniline using methyl formate, showcasing an efficient and environmentally friendly approach to carbamate production. This study not only underscores the reactivity and application potential of carbamates in green chemistry but also highlights the role of such methodologies in carbon recycling and sustainable chemical synthesis (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).
Future Directions
Properties
IUPAC Name |
methyl N-[4-[1-(furan-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(9-12-7-8-22-10-12)17-23(19,20)14-5-3-13(4-6-14)16-15(18)21-2/h3-8,10-11,17H,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWUTMPZNMGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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